molecular formula C19H19N B106805 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole CAS No. 18781-55-0

4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole

Cat. No. B106805
CAS RN: 18781-55-0
M. Wt: 261.4 g/mol
InChI Key: IVAFBKIPTMVYLN-UHFFFAOYSA-N
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Description

4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is a chemical compound that belongs to the carbazole family. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is not fully understood. However, studies have shown that it exhibits its biological activities through the modulation of various cellular pathways, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.

Biochemical And Physiological Effects

Studies have shown that 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to have a neuroprotective effect and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is its ease of synthesis. Additionally, it exhibits promising biological activities, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development.

Future Directions

There are several future directions for the research of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole. One of the potential directions is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of more efficient and sustainable synthesis methods for 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is also an area of interest for future research.
Conclusion:
In conclusion, 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is a promising chemical compound that exhibits various biological activities. Its ease of synthesis and potential applications in various fields make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole involves the condensation of benzaldehyde and 2,3,4,4a-tetrahydrocarbazole in the presence of a Lewis acid catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The synthesis method is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

18781-55-0

Product Name

4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

4a-benzyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-19-13-7-6-12-18(19)20-17-11-5-4-10-16(17)19/h1-5,8-11H,6-7,12-14H2

InChI Key

IVAFBKIPTMVYLN-UHFFFAOYSA-N

SMILES

C1CCC2(C(=NC3=CC=CC=C32)C1)CC4=CC=CC=C4

Canonical SMILES

C1CCC2(C(=NC3=CC=CC=C32)C1)CC4=CC=CC=C4

synonyms

4a-benzyl-2,3,4,4a-tetrahydro-1H-carbazole

Origin of Product

United States

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